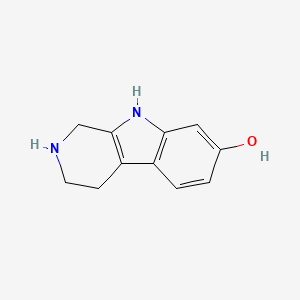
1,2-Dihydro-1-demethyl-harmalol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydro-1-demethyl-harmalol is a derivative of harmalol, an indole alkaloid found in various plants, particularly in the Peganum harmala (Syrian rue). This compound is part of a class of naturally occurring substances known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-1-demethyl-harmalol typically involves the reduction of harmalol. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an alcoholic solvent under mild conditions . The reaction proceeds smoothly at room temperature, yielding the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation. This method uses a metal catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure to achieve the reduction of harmalol. This approach is advantageous due to its scalability and cost-effectiveness .
化学反応の分析
Types of Reactions
1,2-Dihydro-1-demethyl-harmalol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form harmalol using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation with palladium on carbon (Pd/C)
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Harmalol
Reduction: Fully saturated derivatives
Substitution: Various substituted indole derivatives.
科学的研究の応用
作用機序
The mechanism of action of 1,2-Dihydro-1-demethyl-harmalol involves its interaction with various molecular targets. It is known to inhibit enzymes involved in DNA replication and repair, leading to the suppression of cell proliferation. Additionally, it can induce apoptosis in cancer cells through the activation of specific signaling pathways .
類似化合物との比較
Similar Compounds
Harmalol: The parent compound, known for its similar biological activities.
Harmine: Another indole alkaloid with potent anticancer and antimicrobial properties.
Harmaline: Exhibits similar pharmacological effects, including antimicrobial and anticancer activities.
Uniqueness
1,2-Dihydro-1-demethyl-harmalol stands out due to its unique structural modifications, which enhance its biological activity and reduce potential side effects compared to its parent compound, harmalol .
特性
CAS番号 |
83177-17-7 |
|---|---|
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC名 |
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-7-ol |
InChI |
InChI=1S/C11H12N2O/c14-7-1-2-8-9-3-4-12-6-11(9)13-10(8)5-7/h1-2,5,12-14H,3-4,6H2 |
InChIキー |
IWRXUIJKXFGEQX-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=C1C3=C(N2)C=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


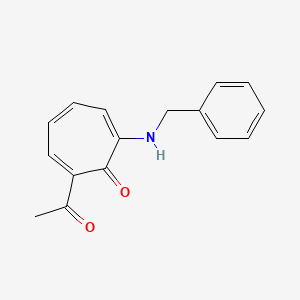
![3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14424620.png)

![N-[(4-Acetamidophenoxy)methyl]benzamide](/img/structure/B14424629.png)
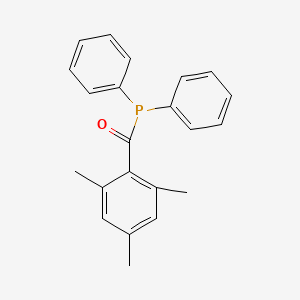
![1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424638.png)
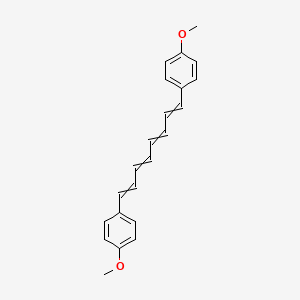
methanone](/img/structure/B14424648.png)
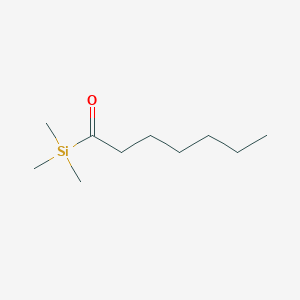
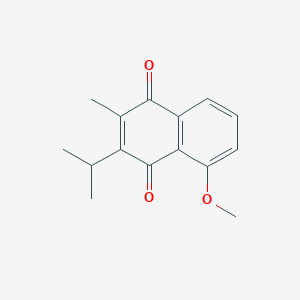
![[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol](/img/structure/B14424663.png)

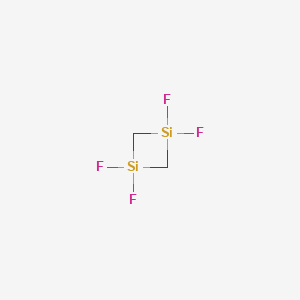
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide](/img/structure/B14424677.png)
